4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one can be compared with similar compounds like:
- 4-Amino-2,3-dihydroxyxanthotoxin
- 5-amino-4’,5’-dihydro-8-methoxypsoralen
- 4-Amino-2,3-dihydro-xanthotoxin
- 4’,5’-Dihydro-5-amino-8-methoxypsoralen
These compounds share structural similarities but may differ in their specific biological activities and applications.
Biological Activity
4-Amino-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of chemicals known as psoralen derivatives, which are recognized for their phototoxic properties and potential therapeutic effects. Its molecular formula is C12H11NO4, and it features a chromene core structure that is common among bioactive compounds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating various psoralen derivatives found that certain modifications to the psoralen structure enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231, T47-D, and SK-BR-3). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin and tamoxifen .
Table 1: Cytotoxicity of Psoralen Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-Amino-9-methoxy... | T47-D | 10.14 |
Doxorubicin | T47-D | 1.46 |
Tamoxifen | T47-D | 20.86 |
4-Amino-9-methoxy... | SK-BR-3 | 2.71 |
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents significantly affects the anticancer efficacy of these compounds. For instance, the introduction of halogen groups on the aromatic ring enhances activity by increasing binding affinity to target proteins involved in cancer progression .
The anticancer effects are believed to stem from multiple mechanisms:
- Phototoxicity : The compound can induce DNA damage upon UV exposure, leading to apoptosis in cancer cells.
- Aromatase Inhibition : Some studies have indicated that derivatives can inhibit aromatase activity, which is crucial in estrogen synthesis—important for estrogen-dependent cancers .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases, thereby inhibiting proliferation.
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Breast Cancer Treatment : In vitro studies demonstrated that this compound selectively targets HER2-positive breast cancer cells while sparing normal cells, suggesting a favorable safety profile .
- Combination Therapies : Research has explored its use in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects associated with high doses of single agents.
Safety Profile
While promising, the safety and toxicity profile of this compound requires careful evaluation. Preliminary studies indicate low toxicity towards non-cancerous cell lines at therapeutic concentrations; however, further investigations are necessary to confirm these findings across different biological systems .
Properties
CAS No. |
1930-59-2 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4-amino-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H11NO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-3H,4-5,13H2,1H3 |
InChI Key |
VRGVKEKDHFWMES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C3=C1OCC3)N)C=CC(=O)O2 |
Origin of Product |
United States |
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